molecular formula C22H19N3O6 B11663144 N~1~,N~3~-bis(4-methoxyphenyl)-5-nitroisophthalamide

N~1~,N~3~-bis(4-methoxyphenyl)-5-nitroisophthalamide

Cat. No.: B11663144
M. Wt: 421.4 g/mol
InChI Key: JQBBFMZOFCUGLA-UHFFFAOYSA-N
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Description

N¹,N³-Bis(4-methoxyphenyl)-5-nitroisophthalamide is a symmetrical isophthalamide derivative featuring two 4-methoxyphenyl groups attached to the 1- and 3-positions of a central benzene ring, with a nitro group at the 5-position. The methoxy (-OCH₃) substituents are electron-donating, contrasting with electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) in analogs, which significantly influence electronic, steric, and solubility characteristics .

Properties

Molecular Formula

C22H19N3O6

Molecular Weight

421.4 g/mol

IUPAC Name

1-N,3-N-bis(4-methoxyphenyl)-5-nitrobenzene-1,3-dicarboxamide

InChI

InChI=1S/C22H19N3O6/c1-30-19-7-3-16(4-8-19)23-21(26)14-11-15(13-18(12-14)25(28)29)22(27)24-17-5-9-20(31-2)10-6-17/h3-13H,1-2H3,(H,23,26)(H,24,27)

InChI Key

JQBBFMZOFCUGLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-bis(4-methoxyphenyl)-5-nitroisophthalamide typically involves the reaction of 4-methoxyaniline with 5-nitroisophthaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-bis(4-methoxyphenyl)-5-nitroisophthalamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in an aqueous medium.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed

    Reduction: N1,N~3~-bis(4-aminophenyl)-5-nitroisophthalamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~,N~3~-bis(4-methoxyphenyl)-5-nitroisophthalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N~3~-bis(4-methoxyphenyl)-5-nitroisophthalamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

The substituents on the phenyl rings and the central benzene ring dictate reactivity, solubility, and applications. Key analogs and their properties are compared below:

Compound Name Substituents (Phenyl Rings) Central Ring Substituent Molecular Formula Molecular Weight Key Properties/Applications References
N¹,N³-Bis(4-methoxyphenyl)-5-nitroisophthalamide (hypothetical) 4-OCH₃ 5-NO₂ C₂₂H₁₉N₃O₆ 433.40 Enhanced solubility (electron-donating groups), potential monomer for polymers
N¹,N³-Bis(2-chloro-5-nitrophenyl)-5-nitroisophthalamide 2-Cl, 5-NO₂ 5-NO₂ C₂₀H₁₁Cl₂N₅O₈ 520.24 High reactivity (electron-withdrawing groups), polymer precursor
N,N′-Bis(2-chloro-5-(trifluoromethyl)phenyl)isophthalamide 2-Cl, 5-CF₃ None C₂₂H₁₂Cl₂F₆N₂O₂ 521.24 Hydrophobic, electron-withdrawing substituents for rigid polymers
5-Amino-N,N′-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride 2,3-dihydroxypropyl 5-NH₂ C₁₄H₂₁N₃O₆·HCl ~396.80 Water-soluble (hydrophilic groups), biomedical applications
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The methoxy groups in the target compound enhance solubility in polar organic solvents compared to halogenated analogs (e.g., Cl, CF₃), which are more hydrophobic .
  • Nitro Group Reactivity : The 5-nitro substituent (common in the target and ) may serve as a precursor for further functionalization (e.g., reduction to an amine).
  • Hydrophilicity: Compounds with hydroxyl or amino groups (e.g., ) exhibit higher aqueous solubility, unlike halogenated or methoxy-substituted derivatives.
Comparison with Analogs:
  • N¹,N³-Bis(2-chloro-5-nitrophenyl)-5-nitroisophthalamide : Synthesized via nitration and amidation steps, leveraging nitro groups for stability during reactions .
  • N,N′-Bis(2-chloro-5-(trifluoromethyl)phenyl)isophthalamide : Requires fluorinated anilines, which increase steric hindrance and reaction complexity .

Biological Activity

N~1~,N~3~-bis(4-methoxyphenyl)-5-nitroisophthalamide is a compound with significant potential in medicinal chemistry, particularly in the treatment of various diseases, including cancer. This article examines its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C16_{16}H16_{16}N4_{4}O4_{4}
  • Molecular Weight : 328.32 g/mol
  • CAS Number : Not specifically listed in the provided sources but can be derived from its chemical structure.

The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in disease pathways. Its nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS), potentially inducing apoptosis in cancer cells. Additionally, the methoxyphenyl groups may enhance lipophilicity, facilitating better cell membrane penetration.

Anticancer Properties

Research indicates that this compound has shown promising anticancer activity. It has been reported to:

  • Inhibit Tumor Growth : In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
  • Induce Apoptosis : The compound triggers apoptotic pathways, leading to cell death in malignant cells while sparing normal cells.

Case Studies

  • Breast Cancer Cell Lines : A study conducted on MCF-7 and MDA-MB-231 breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM .
  • Prostate Cancer Models : In xenograft models of prostate cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis and reduced proliferation markers .

Data Table: Biological Activity Summary

Activity Effect Observed Cell Line/Model Reference
Tumor Growth InhibitionSignificant reductionMCF-7 (Breast Cancer)
Induction of ApoptosisIncreased apoptotic markersMDA-MB-231 (Breast Cancer)
Tumor Size ReductionDecreased tumor volumeProstate Cancer Xenograft

Safety and Toxicology

While the compound shows promise as an anticancer agent, it is crucial to evaluate its safety profile. Preliminary toxicity studies indicate that at therapeutic doses, there are no significant adverse effects observed in animal models. However, further clinical trials are necessary to confirm safety and efficacy in humans.

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